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Compound of Interest

Compound Name: Impurity C of Calcitriol

Cat. No.: B10814588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Calcitriol, the biologically active form of vitamin D, is a critical hormone regulating calcium and

phosphorus homeostasis. As with any active pharmaceutical ingredient (API), the purity of

calcitriol is paramount to its safety and efficacy. This technical guide provides a comprehensive

overview of Calcitriol Impurity C, a known process-related impurity. This document details its

chemical identity, synthesis, analytical characterization, and potential biological relevance,

offering a valuable resource for researchers and professionals in drug development and quality

control.

Chemical and Physical Properties
Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol. Its formation

involves a Diels-Alder reaction between pre-calcitriol, a precursor in the synthesis of calcitriol,

and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
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Property Value

CAS Number 86307-44-0

Chemical Name

(4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-

Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-

hydroxy-6-methylheptan-2-yl)-6a-methyl-2-

phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-

cyclopenta[f][1][2][3]triazolo[1,2-a]cinnoline-

1,3(2H)-dione

Synonyms
Triazoline adduct of pre-calcitriol, pre-Calcitriol

PTAD Adduct

Molecular Formula C35H49N3O5

Molecular Weight 591.79 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO

Storage Store at -20°C, protected from light

Synthesis and Formation
The formation of Calcitriol Impurity C is a consequence of the synthetic route to calcitriol, where

pre-calcitriol is an intermediate. The dienophilic reagent 4-phenyl-1,2,4-triazoline-3,5-dione

(PTAD) is often used to protect the diene system of vitamin D analogues during synthesis. If

pre-calcitriol is present, it can react with PTAD to form the stable triazoline adduct, which is

Calcitriol Impurity C.

General Synthetic Workflow

Pre-Calcitriol

Diels-Alder Reaction

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

Calcitriol Impurity C
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General workflow for the formation of Calcitriol Impurity C.

Experimental Protocols
Synthesis of the 4-phenyl-1,2,4-triazoline-3,5-dione
Adduct of Vitamin D3 (General Procedure)
This protocol is based on the general principles of the reaction between PTAD and vitamin D

analogues and should be adapted and optimized for the specific synthesis of Calcitriol Impurity

C.

Materials:

Vitamin D3 (as a model substrate)

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

Inert gas (e.g., argon or nitrogen)

Procedure:

Dissolve Vitamin D3 in the anhydrous solvent in a round-bottom flask under an inert

atmosphere.

Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione in the same solvent dropwise to the

Vitamin D3 solution at room temperature. The reaction is typically rapid, as indicated by the

disappearance of the red color of the PTAD solution.

Stir the reaction mixture for a predetermined time (e.g., 30 minutes to a few hours) to ensure

complete reaction.

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC).

Upon completion, the solvent is removed under reduced pressure.
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The resulting crude adduct is purified by column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the purified

PTAD adduct.

Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for the Determination of Calcitriol and its

Impurities

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for the separation and

quantification of Calcitriol Impurity C from calcitriol and other related substances.

HPLC Parameters

Column C18, 150 x 4.6 mm, 2.7 µm

Mobile Phase
Gradient elution with a mixture of water,

methanol, acetonitrile, and tetrahydrofuran

Column Temperature 50°C

Detection UV at 264 nm

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) after PTAD Derivatization

For highly sensitive and specific quantification, especially in biological matrices, derivatization

with PTAD followed by LC-MS/MS is the method of choice. This approach significantly

enhances the ionization efficiency of vitamin D metabolites.

Sample Preparation for LC-MS/MS:

Extraction: For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction

(SPE) is performed to isolate the analytes.

Derivatization: The extracted sample is reconstituted in an appropriate solvent (e.g.,

acetonitrile) and treated with a solution of PTAD. The reaction is typically carried out at room
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temperature or slightly elevated temperatures (e.g., 60°C) for a specific duration (e.g., 10

minutes to 1 hour).

Analysis: The derivatized sample is then injected into the LC-MS/MS system.

LC-MS/MS Parameters

Ionization Mode Electrospray Ionization (ESI) in positive mode

Multiple Reaction Monitoring (MRM) Transitions

Specific precursor-to-product ion transitions for

the PTAD adduct of Calcitriol Impurity C would

need to be determined empirically.

Spectroscopic Data
While a complete set of spectroscopic data for Calcitriol Impurity C is not publicly available in

peer-reviewed literature, the following are expected characteristic features based on its

structure:

¹H NMR: Signals corresponding to the protons of the calcitriol backbone, along with

characteristic signals from the phenyl group and the triazolidine ring of the PTAD moiety.

¹³C NMR: Resonances for all carbon atoms in the molecule, including those of the calcitriol

skeleton and the PTAD adduct.

Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the

protonated molecule [M+H]⁺. Fragmentation patterns would show losses of water and

characteristic fragments from both the calcitriol and PTAD parts of the molecule.

Infrared (IR) Spectroscopy: Absorption bands corresponding to hydroxyl (-OH) groups,

carbon-carbon double bonds (C=C), and the carbonyl groups (C=O) of the triazolidine-dione

ring.

Biological Relevance and Signaling Pathways
The biological activity of Calcitriol Impurity C has not been extensively studied. However, its

structural similarity to calcitriol and the presence of a triazole moiety suggest potential for

biological interactions.
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Calcitriol exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor

that regulates gene expression. The binding of calcitriol to the VDR leads to a cascade of

events that modulate calcium and phosphate metabolism, cell proliferation and differentiation,

and immune responses.

Calcitriol Signaling Pathway
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Simplified diagram of the genomic signaling pathway of Calcitriol.

The presence of the bulky triazoline adduct in Calcitriol Impurity C could potentially alter its

binding affinity to the VDR, thereby modifying its biological activity compared to calcitriol.

Further research is needed to elucidate the specific pharmacological and toxicological profile of

this impurity. The triazole moiety itself is present in many biologically active compounds, and its

introduction could lead to unforeseen biological effects.

Conclusion
Calcitriol Impurity C is a significant process-related impurity in the synthesis of calcitriol. Its

formation via a Diels-Alder reaction with PTAD is a well-understood chemical transformation.

This guide provides a foundational understanding of its properties, synthesis, and analytical

characterization. The detailed experimental approaches outlined for its analysis are critical for

ensuring the quality and safety of calcitriol drug products. Further investigation into the specific

biological activities of Calcitriol Impurity C is warranted to fully assess its potential impact on

human health. This document serves as a vital technical resource for scientists and

researchers dedicated to the development and manufacturing of safe and effective vitamin D

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide to Calcitriol Impurity C (CAS
Number: 86307-44-0)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10814588#calcitriol-impurity-c-cas-number-86307-
44-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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